Heptaminol

描述

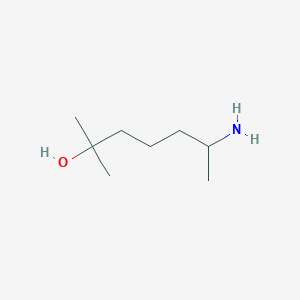

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREQLEBVOXIEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

543-15-7 (hydrochloride) | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048484 | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-66-7 | |

| Record name | Heptaminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptaminol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptaminol's Cardiovascular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, an amino alcohol classified as a cardiac stimulant, exerts its primary effects on the cardiovascular system through an indirect sympathomimetic mechanism.[1][2] This guide delineates the molecular and physiological pathways through which this compound modulates cardiac and vascular function. It consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling cascades. The core mechanism involves the potentiation of noradrenergic signaling by inhibiting norepinephrine reuptake and stimulating its release, leading to positive inotropic and chronotropic effects on the heart and vasoconstriction of peripheral blood vessels.[3][4][5]

Core Mechanism of Action: Indirect Sympathomimetic Activity

This compound's cardiovascular effects are predominantly attributed to its role as an indirect-acting sympathomimetic amine, sharing a functional resemblance to tyramine. Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, this compound increases the concentration of endogenous norepinephrine in the synaptic cleft through a dual mechanism:

-

Inhibition of Norepinephrine Reuptake: this compound acts as a competitive inhibitor of the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This prolongs the presence of norepinephrine in the synapse, enhancing its ability to bind to postsynaptic adrenergic receptors.

-

Stimulation of Norepinephrine Release: this compound also promotes the release of stored norepinephrine from presynaptic vesicles.

The cardiostimulant action of this compound is abolished in animals pretreated with reserpine (which depletes catecholamine stores) and by cocaine (which blocks norepinephrine reuptake), providing strong evidence for its indirect, catecholamine-dependent mechanism. Early suggestions of a direct, digitalis-like action have been largely refuted by these findings.

Signaling Pathway

The following diagram illustrates the core mechanism of this compound at the synaptic level.

Effects on the Cardiovascular System

The elevated synaptic norepinephrine levels resulting from this compound administration lead to the activation of adrenergic receptors on cardiac and vascular tissues, producing distinct physiological responses.

Cardiac Effects: Positive Inotropy and Chronotropy

In the heart, norepinephrine primarily stimulates beta-1 (β1) adrenergic receptors on cardiomyocytes. This activation initiates a Gs protein-coupled signaling cascade, leading to:

-

Activation of Adenylyl Cyclase: This enzyme converts ATP to cyclic AMP (cAMP).

-

Increased cAMP Levels: cAMP acts as a second messenger.

-

Activation of Protein Kinase A (PKA): PKA phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban.

-

Increased Calcium Influx: Phosphorylation of L-type calcium channels increases their open probability, leading to a greater influx of calcium (Ca2+) into the cell during an action potential.

-

Enhanced Sarcoplasmic Reticulum Ca2+ Release: This influx of Ca2+ triggers a larger release of Ca2+ from the sarcoplasmic reticulum (calcium-induced calcium release).

-

Increased Myocardial Contractility (Positive Inotropy): The higher intracellular Ca2+ concentration leads to more Ca2+ binding to troponin C, resulting in a stronger force of contraction.

-

Increased Heart Rate (Positive Chronotropy): In the sinoatrial (SA) node, increased cAMP levels accelerate the rate of diastolic depolarization, increasing the heart rate.

An additional proposed mechanism for this compound's inotropic effect, particularly during ischemia, involves the restoration of intracellular pH through the stimulation of the Na+/H+ exchange. Some evidence also suggests this compound can directly increase intracellular free calcium levels.

References

- 1. Mechanism of cardiovascular actions of heptanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. [this compound chlorhydrate: new data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [On the mode of action of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptaminol's Role in Stimulating Norepinephrine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, an aliphatic amino alcohol, exerts its primary pharmacological effects as an indirect-acting sympathomimetic agent. This technical guide delineates the core mechanism of action of this compound, focusing on its crucial role in stimulating the release of norepinephrine from sympathetic nerve terminals. The document provides a comprehensive overview of the available quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Introduction

This compound is a compound recognized for its cardiotonic and vasodilating properties, with its primary therapeutic application being the treatment of orthostatic hypotension.[1] Its mechanism of action is primarily attributed to its ability to mimic the effects of the sympathetic nervous system.[2] This is achieved through the modulation of norepinephrine (NE) levels at the synaptic cleft, a key neurotransmitter in the "fight-or-flight" response.[3] This guide provides an in-depth exploration of the molecular and physiological processes underlying this compound-induced norepinephrine release.

Mechanism of Action: A Dual Approach

This compound's sympathomimetic effects stem from a dual mechanism involving both the release of norepinephrine and the inhibition of its reuptake.[4][5]

-

Stimulation of Norepinephrine Release: this compound, similar to other indirect-acting sympathomimetics like tyramine, is taken up into the presynaptic nerve terminal. Inside the neuron, it is thought to displace norepinephrine from storage vesicles, leading to an increase in cytosolic norepinephrine concentration. This, in turn, promotes the reverse transport of norepinephrine out of the neuron and into the synaptic cleft via the norepinephrine transporter (NET).

-

Inhibition of Norepinephrine Reuptake: this compound also acts as a competitive inhibitor of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, this compound prolongs the presence of the neurotransmitter in the synapse, thereby enhancing its effect on postsynaptic adrenergic receptors.

The released norepinephrine then binds to α- and β-adrenergic receptors on target tissues, such as the heart and blood vessels, leading to increased cardiac contractility, heart rate, and vasoconstriction, which collectively contribute to an elevation in blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies that characterize the interaction of this compound with the norepinephrine system.

Table 1: In Vitro Inhibition of Norepinephrine Transporter and Catecholamine Release

| Parameter | Value | Cell/Tissue Model | Reference |

| Ki (Norepinephrine Uptake) | 60 ± 2 µM | Bovine Chromaffin Cells | |

| IC50 (Nicotine-Induced Catecholamine Release) | 650 ± 11 µM | Bovine Chromaffin Cells | |

| Spontaneous Catecholamine Release | +30% | Isolated Bovine Chromaffin Granules (High Concentration) | |

| 14C-Epinephrine Uptake | -20% to -40% | Isolated Medullary Granules (Low Concentration) |

Table 2: In Vivo Effects of this compound on Norepinephrine System and Cardiovascular Parameters

| Parameter | Effect | Animal Model | Comparison | Reference |

| Norepinephrine Content (Rat Heart) | 20-40% reduction | Rat | Tyramine and hexylamine were more effective (50-60% reduction) | |

| Pressor Effect (Blood Pressure) | 100 times less potent | Cat | Compared to Tyramine | |

| Nictitating Membrane Contraction | 10 times less effective | Cat | Compared to Tyramine |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering a framework for the design of future studies.

In Vitro Norepinephrine Uptake Inhibition Assay in Bovine Chromaffin Cells

This protocol is synthesized from methodologies described for studying norepinephrine transporters in cultured chromaffin cells.

Objective: To determine the inhibitory constant (Ki) of this compound on the uptake of radiolabeled norepinephrine into cultured bovine chromaffin cells.

Materials:

-

Primary culture of bovine adrenal chromaffin cells

-

Krebs-Ringer-HEPES (KRH) buffer (in mM: 140 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 11 glucose, 15 HEPES, pH 7.4)

-

[³H]-Norepinephrine

-

This compound hydrochloride

-

Cocaine (as a positive control for NET inhibition)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Culture bovine adrenal chromaffin cells on poly-D-lysine-coated multi-well plates until a confluent monolayer is formed.

-

Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of this compound or cocaine in KRH buffer.

-

Uptake Initiation: Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine (e.g., in the low micromolar range) to each well.

-

Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation medium and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]-Norepinephrine taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound for norepinephrine uptake inhibition. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [³H]-Norepinephrine and Km is the Michaelis-Menten constant for norepinephrine uptake.

Measurement of Norepinephrine Content in Rat Heart Tissue

This protocol is based on established methods for quantifying catecholamines in cardiac tissue.

Objective: To determine the effect of repeated this compound administration on the norepinephrine content of the rat heart.

Materials:

-

Male Wistar rats

-

This compound hydrochloride solution

-

Saline solution (vehicle control)

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Internal standard (e.g., 3,4-dihydroxybenzylamine)

Procedure:

-

Animal Treatment: Administer this compound hydrochloride (e.g., via intraperitoneal injection) to a group of rats daily for a specified period. A control group should receive saline injections.

-

Tissue Collection: At the end of the treatment period, euthanize the rats and rapidly excise the hearts.

-

Tissue Preparation: Rinse the hearts with ice-cold saline, blot dry, and weigh. Homogenize the heart tissue in a known volume of ice-cold homogenization buffer containing an internal standard.

-

Sample Processing: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Norepinephrine Quantification: Inject a known volume of the supernatant into the HPLC system. Separate norepinephrine from other compounds using a reverse-phase column and quantify its concentration using an electrochemical detector.

-

Data Analysis: Calculate the norepinephrine content per gram of heart tissue. Compare the norepinephrine levels in the this compound-treated group to the control group to determine the percentage of depletion.

Visualizations

Signaling Pathway of this compound-Induced Norepinephrine Release

Caption: this compound's dual action on norepinephrine release and reuptake.

Experimental Workflow for In Vitro Norepinephrine Uptake Assay

Caption: Workflow for determining this compound's inhibition of norepinephrine uptake.

Logical Relationship of this compound's Actions

Caption: Logical flow of this compound's sympathomimetic effects.

Conclusion

This compound's role in stimulating norepinephrine release is a cornerstone of its therapeutic efficacy in treating conditions like orthostatic hypotension. Its dual mechanism of promoting norepinephrine release from presynaptic terminals and inhibiting its subsequent reuptake leads to a significant potentiation of adrenergic signaling. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the nuanced pharmacology of this compound and the development of novel therapeutics targeting the norepinephrine system. A deeper understanding of its interaction with the vesicular monoamine transporter and the precise kinetics of norepinephrine release will be valuable avenues for future investigation.

References

- 1. Isolation and Purification of Chromaffin Granules from Adrenal Glands and Cultured Neuroendocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Endogenous Norepinephrine Levels in Different Chambers of the Rat Heart by Capillary Electrophoresis Coupled with Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of endogenous norepinephrine levels in different chambers of the rat heart by capillary electrophoresis coupled with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [On the mode of action of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of tuamine, this compound and two analogues on uptake and release of catecholamines in cultured chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Positive Inotropic Effects of Heptaminol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the positive inotropic effects of heptaminol, a sympathomimetic amine. The document synthesizes current and historical research to detail its mechanisms of action, present available quantitative data, and outline relevant experimental protocols. This guide is intended to serve as a resource for professionals in pharmacology and drug development investigating cardiac stimulants.

Executive Summary

This compound exerts a positive inotropic effect on the myocardium primarily through an indirect sympathomimetic mechanism .[1][2] It triggers the release of endogenous norepinephrine from sympathetic nerve terminals within the heart.[1][3] The released norepinephrine then activates β1-adrenergic receptors on cardiomyocytes, initiating a signaling cascade that increases myocardial contractility.[2]

Secondary mechanisms that may contribute to its overall cardiovascular effects include the inhibition of norepinephrine reuptake and a potential, though less established, influence on intracellular pH through the stimulation of the Na+/H+ exchanger, particularly under ischemic conditions. While the sympathomimetic action is well-supported, the clinical and physiological relevance of these secondary mechanisms requires further investigation.

Mechanisms of Positive Inotropic Action

Primary Mechanism: Indirect Sympathomimetic Action

The principal mechanism underlying this compound's cardiotonic effect is its action as an indirect-acting sympathomimetic agent, similar in nature to tyramine. This involves the following sequence of events:

-

Uptake into Sympathetic Nerve Terminals: this compound is taken up into the presynaptic terminals of sympathetic neurons that innervate the heart.

-

Displacement of Norepinephrine: Inside the neuron, this compound displaces norepinephrine from vesicular stores, leading to its release into the synaptic cleft.

-

β1-Adrenergic Receptor Activation: The released norepinephrine binds to and activates β1-adrenergic receptors on the surface of cardiomyocytes.

-

Intracellular Signaling Cascade: This receptor activation triggers a well-established G-protein coupled signaling pathway that results in increased cardiac contractility.

The evidence for this mechanism is substantiated by findings that the cardiostimulant effects of this compound are abolished by cocaine (which blocks norepinephrine reuptake and the uptake of indirect sympathomimetics) and are absent in animals pre-treated with reserpine (which depletes catecholamine stores).

Secondary and Postulated Mechanisms

2.2.1 Inhibition of Norepinephrine Reuptake this compound has been shown to be a competitive inhibitor of norepinephrine uptake. This action would increase the concentration and residence time of norepinephrine in the synaptic cleft, thereby potentiating its effect on adrenergic receptors. This inhibition of reuptake likely complements its primary action of promoting norepinephrine release.

2.2.2 Stimulation of the Na+/H+ Exchanger Research on isolated rat hearts suggests that under conditions of moderate ischemia, this compound's positive inotropic effect may be related to a restoration of intracellular pH (pHi). Ischemia leads to intracellular acidosis, which impairs cardiac function. It is postulated that this compound may stimulate the sarcolemmal Na+/H+ exchanger (NHE1). This would lead to:

-

H+ Efflux: Extrusion of excess protons from the cardiomyocyte, counteracting the acidosis.

-

Na+ Influx: An increase in the intracellular sodium concentration ([Na+]i).

-

Reverse Na+/Ca2+ Exchange: The elevated [Na+]i can cause the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, leading to an influx of Ca2+ and a subsequent increase in contractile force.

This mechanism remains more speculative and may be context-dependent (i.e., more relevant during ischemia).

Quantitative Data

Quantitative data on the direct inotropic effects of this compound are limited in recent literature. The available data are primarily from older comparative studies and clinical observations.

Table 1: Comparative Potency and Effect on Norepinephrine Stores

| Parameter | Species/Model | Comparison Agent | Result | Reference |

| Pressor Effect | Anesthetized Cat | Tyramine | This compound is ~100x less potent. | |

| Nictitating Membrane Contraction | Anesthetized Cat | Tyramine | This compound is ~10x less effective. | |

| Cardiac Norepinephrine Content | Rat Heart | - | Repeated injections reduce content by 20-40%. | |

| Norepinephrine Depletion | Rat Heart | Tyramine & Hexylamine | Less effective (Tyramine & Hexylamine deplete by 50-60%). |

Table 2: Clinical Observations in Septic Shock

| Parameter | Patient Group | Finding | Statistical Significance | Reference |

| Dopamine Weaning Time | Septic Shock Patients | Significantly faster in the this compound group. | p = 0.008 | |

| Norepinephrine Weaning Time | Septic Shock Patients | Significantly faster in the this compound group. | p = 0.001 |

Experimental Protocols

The following sections describe generalized protocols for key experiments used to investigate the positive inotropic effects of compounds like this compound.

Langendorff Isolated Heart Perfusion for Inotropic Assessment

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neurohumoral influences.

Objective: To measure the direct effect of this compound on myocardial contractility (e.g., Left Ventricular Developed Pressure and dP/dt).

Materials:

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer (composition in mM: NaCl 118.5, KCl 4.8, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 24.9, CaCl₂ 2.6, glucose 8.0, Na pyruvate 2.0), gassed with 95% O₂/5% CO₂ to achieve pH 7.4.

-

Pressure transducer and data acquisition system.

-

Latex balloon catheter for measuring isovolumic left ventricular pressure.

-

This compound hydrochloride stock solution.

Procedure:

-

Animal Preparation: A rodent (e.g., rat, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated, warmed (37°C) Krebs-Henseleit buffer is initiated.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes until a steady baseline of contractile function is achieved.

-

Measurement Setup: A fluid-filled latex balloon is inserted into the left ventricle via the left atrium and connected to a pressure transducer. The balloon is inflated to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).

-

Baseline Recording: Record baseline cardiac parameters for 10-15 minutes. Key parameters include:

-

Left Ventricular Developed Pressure (LVDP = Peak Systolic Pressure - End-Diastolic Pressure)

-

Maximum rate of pressure rise (+dP/dt_max)

-

Maximum rate of pressure fall (-dP/dt_max)

-

Heart Rate (HR)

-

Coronary Flow (CF)

-

-

Drug Administration: Introduce this compound into the perfusion buffer at increasing concentrations to establish a dose-response curve (e.g., 10⁻⁸ M to 10⁻⁴ M). Allow the heart to stabilize at each concentration for 5-10 minutes before recording data.

-

Washout: Perfuse the heart with drug-free buffer to determine if the effects are reversible.

-

Data Analysis: Plot the percentage change from baseline for LVDP and +dP/dt_max against the log concentration of this compound to generate dose-response curves.

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of Heptaminol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis pathways of heptaminol, a cardiac stimulant. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Properties

This compound, with the IUPAC name (RS)-6-amino-2-methylheptan-2-ol , is an amino alcohol that acts as a cardiac stimulant.[1][2] Its therapeutic effects are attributed to its positive inotropic action, increasing the force of myocardial contraction.[2] this compound is a chiral compound and is typically used as a racemic mixture. It is also available as a hydrochloride salt, which exhibits different physical properties.

The molecular formula for this compound is C8H19NO.[1] The key structural features include a tertiary alcohol at the 2-position and a primary amine at the 6-position of a heptane backbone.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | (RS)-6-amino-2-methylheptan-2-ol | (RS)-6-amino-2-methylheptan-2-ol hydrochloride |

| CAS Number | 372-66-7[1] | 543-15-7 |

| Molecular Formula | C8H19NO | C8H20ClNO |

| Molecular Weight | 145.24 g/mol | 181.70 g/mol |

| Appearance | Clear, colorless oily liquid | White or almost white, crystalline powder |

| Melting Point | < 25 °C | 165-167 °C |

| Solubility | - | Freely soluble in water, soluble in ethanol, practically insoluble in methylene chloride. |

Synthesis Pathways of this compound

A common and effective method for the synthesis of this compound involves a three-step process starting from simple precursors. This pathway is outlined below and visualized in the accompanying diagrams.

Synthesis Pathway Overview

Experimental Protocols

This step involves the Michael addition of nitromethane to methyl vinyl ketone.

-

Reaction:

-

Nitromethane + Methyl Vinyl Ketone → 5-Nitro-2-pentanone

-

-

Reagents and Conditions:

-

Nitromethane (9 eq)

-

Methyl vinyl ketone (1 eq)

-

Potassium fluoride on alumina

-

Tetrahydrofuran (THF) as solvent

-

Reaction is stirred at ambient temperature for 2 hours.

-

-

Procedure:

-

Methyl vinyl ketone (0.05 moles), nitromethane (0.45 moles), and THF (250ml) are combined and stirred under a nitrogen atmosphere.

-

Potassium fluoride on alumina (10g) is added to the mixture, and stirring is continued for 2 hours at room temperature.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude 5-nitro-2-pentanone as a pale yellow oil.

-

Purification can be achieved by vacuum distillation.

-

-

Yield:

-

Crude yield: 93%

-

Yield after purification: 60%

-

This step utilizes a Grignard reaction to add a methyl group to the ketone of 5-nitro-2-pentanone.

-

Reaction:

-

5-Nitro-2-pentanone + Methylmagnesium Iodide → 2-Methyl-6-nitro-2-heptanol

-

-

Reagents and Conditions:

-

5-Nitro-2-pentanone (1 eq)

-

Methylmagnesium iodide (excess, typically 1.1-1.5 eq)

-

Anhydrous diethyl ether (Et2O) as solvent

-

The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

-

General Procedure:

-

A solution of 5-nitro-2-pentanone in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium iodide in diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-methyl-6-nitro-2-heptanol.

-

The crude product can be purified by column chromatography or distillation.

-

The final step is the reduction of the nitro group to an amine via catalytic hydrogenation.

-

Reaction:

-

2-Methyl-6-nitro-2-heptanol → 6-Amino-2-methyl-2-heptanol (this compound)

-

-

Reagents and Conditions:

-

2-Methyl-6-nitro-2-heptanol

-

Hydrogen gas (H2)

-

Palladium on carbon (Pd/C) or another suitable catalyst (e.g., Platinum oxide)

-

Ethanol or methanol as a solvent

-

The reaction is carried out under a hydrogen atmosphere, often at elevated pressure.

-

-

General Procedure:

-

2-Methyl-6-nitro-2-heptanol is dissolved in ethanol in a suitable hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is flushed with hydrogen gas and then pressurized with hydrogen (e.g., to 50 psi).

-

The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as indicated by a cessation of hydrogen uptake.

-

The reaction mixture is then filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

If desired, the product can be further purified by distillation or by converting it to its hydrochloride salt and recrystallizing.

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from starting materials to the final purified product.

References

Preliminary Studies on the Anti-inflammatory Properties of Heptaminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, a sympathomimetic amine primarily recognized for its cardiotonic and vasodilating properties, presents a compelling case for investigation into its potential anti-inflammatory effects.[1][2][3] While direct evidence of its anti-inflammatory activity is not extensively documented, its chemical structure as an amino alcohol and its influence on catecholamine release suggest plausible mechanisms for modulating inflammatory pathways. This technical guide outlines a proposed framework for preliminary in-vitro and in-vivo studies designed to elucidate the anti-inflammatory potential of this compound. The experimental protocols detailed herein provide a systematic approach to evaluating its effects on key inflammatory mediators and signaling cascades, including the NF-κB and cyclooxygenase (COX) pathways. The objective is to furnish researchers with a robust methodological foundation for exploring a novel therapeutic application for this established pharmacological agent.

Introduction to Inflammation and Rationale for Investigation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a critical component of the innate immune system, involving a cascade of molecular and cellular events aimed at eliminating the source of injury and initiating tissue repair. Key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to regulating the inflammatory response. Dysregulation of these pathways can lead to chronic inflammatory diseases, highlighting the need for novel therapeutic interventions.

This compound's primary mechanism of action involves stimulating the release of norepinephrine, which in turn acts on adrenergic receptors. Given that immune cells express adrenergic receptors and their activation can modulate inflammatory responses, it is hypothesized that this compound may exert anti-inflammatory effects through these pathways. Furthermore, a study has associated this compound with inflammation in the context of liver and cardiac injuries, suggesting a potential interaction with inflammatory processes that warrants further investigation.

This guide proposes a series of experiments to systematically evaluate the anti-inflammatory properties of this compound, focusing on its potential to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways.

Proposed In-Vitro Studies

Assessment of Anti-inflammatory Activity in Macrophages

The murine macrophage-like cell line RAW 264.7 will be utilized to assess this compound's effect on the production of pro-inflammatory mediators when stimulated with lipopolysaccharide (LPS).

2.1.1. Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells will be seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The cells will be pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, cells will be stimulated with LPS (1 µg/mL) for 24 hours.

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant will be measured using the Griess reagent. The absorbance at 540 nm will be measured, and the nitrite concentration will be determined using a sodium nitrite standard curve.

-

Measurement of Pro-inflammatory Cytokines: The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Cell Viability Assay: The effect of this compound on cell viability will be assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Evaluation of Cyclooxygenase (COX) Inhibition

The potential of this compound to inhibit COX-1 and COX-2 enzymes will be evaluated using commercially available assay kits. This will help determine if this compound shares a mechanism of action with nonsteroidal anti-inflammatory drugs (NSAIDs).

2.2.1. Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes will be used.

-

Incubation: The enzymes will be incubated with arachidonic acid as the substrate in the presence of various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) as a positive control.

-

Measurement of Prostaglandin E2 (PGE2): The production of PGE2, a major product of the COX pathway, will be measured by ELISA.

-

Calculation of IC50: The concentration of this compound that causes 50% inhibition of COX-1 and COX-2 activity (IC50) will be calculated.

Proposed In-Vivo Studies

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

3.1.1. Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Male Sprague-Dawley rats will be divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and this compound-treated groups at various doses.

-

Compound Administration: this compound or the vehicle will be administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline will be injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema for each treated group compared to the vehicle control group will be calculated.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: In-Vitro Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Vehicle Control | 100 ± 5.2 | 100 ± 8.5 | 1500 ± 120 | 2500 ± 200 |

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Positive Control (e.g., Dexamethasone 1 µM) |

Table 2: Cyclooxygenase (COX) Inhibitory Activity of this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | |||

| Indomethacin (Positive Control) |

Table 3: In-Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours | % Inhibition of Edema |

| Vehicle Control | - | 0 | |

| This compound | |||

| This compound | |||

| This compound | |||

| Indomethacin (Positive Control) |

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Experimental Workflows

Caption: In-Vitro Experimental Workflow for this compound.

Caption: In-Vivo Experimental Workflow: Paw Edema Model.

Conclusion

The preliminary studies outlined in this technical guide provide a comprehensive framework for the initial evaluation of this compound's anti-inflammatory properties. By employing a combination of established in-vitro and in-vivo models, researchers can gain valuable insights into the potential therapeutic efficacy and mechanism of action of this compound as an anti-inflammatory agent. The successful execution of these studies could pave the way for further preclinical and clinical development, potentially repurposing an existing drug for a novel and significant therapeutic application.

References

Heptaminol's Impact on Venous Return and Cardiac Output: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, a sympathomimetic amine, exerts significant influence on the cardiovascular system, primarily through its positive inotropic and vasoconstrictive effects. This technical guide provides an in-depth exploration of this compound's mechanism of action and its consequential impact on venous return and cardiac output. By summarizing key experimental findings, detailing methodologies, and visualizing complex pathways, this document serves as a comprehensive resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.

Introduction

This compound is an amino alcohol classified as a cardiac stimulant and vasodilator.[1][2] It is clinically utilized for the management of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.[1][3] The therapeutic efficacy of this compound stems from its ability to modulate key hemodynamic parameters, including venous return and cardiac output, thereby improving blood circulation and pressure.[3] This guide delves into the core pharmacological principles of this compound, with a specific focus on its influence on the intricate relationship between venous return and cardiac function.

Mechanism of Action

This compound's primary mechanism of action is indirect, operating through the potentiation of the sympathetic nervous system. It functions as a sympathomimetic agent by stimulating the release of endogenous norepinephrine from adrenergic nerve terminals. This released norepinephrine then acts on adrenergic receptors in the heart and peripheral vasculature to elicit its cardiovascular effects.

Cardiac Effects (Positive Inotropy and Chronotropy)

Norepinephrine released by this compound stimulates β1-adrenergic receptors in the myocardium. This activation triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP enhances calcium influx into cardiac myocytes, resulting in increased myocardial contractility (a positive inotropic effect) and an accelerated heart rate (a positive chronotropic effect). The augmented contractility and heart rate contribute directly to an increase in cardiac output.

Vascular Effects (Vasoconstriction and Enhanced Venous Return)

Simultaneously, norepinephrine acts on α1-adrenergic receptors located on vascular smooth muscle cells, particularly in the venous capacitance vessels. This interaction initiates a signaling pathway that leads to vasoconstriction. The constriction of veins increases venous tone, which in turn enhances venous return—the rate of blood flow back to the heart. According to the Frank-Starling mechanism, an increased venous return leads to a greater end-diastolic volume, stretching the ventricular muscle fibers and causing a more forceful contraction, thereby further increasing stroke volume and cardiac output. The peripheral arterial vasoconstriction also contributes to an increase in systemic vascular resistance and, consequently, blood pressure.

Signaling Pathway

The signaling cascade initiated by this compound-induced norepinephrine release is multifaceted, involving both cardiac and vascular pathways to ultimately enhance cardiac output.

Caption: Signaling pathway of this compound's cardiovascular effects.

Data Presentation: Summary of this compound's Hemodynamic Effects

While specific quantitative data from publicly available literature is limited, the following tables summarize the consistently reported qualitative effects of this compound on key hemodynamic parameters.

Table 1: Effects of this compound on Cardiac Parameters

| Parameter | Effect | Species/Model | Reference(s) |

| Cardiac Output | Increase | General | |

| Heart Rate | Increase | Cats, Rats | |

| Myocardial Contractility | Increase | General |

Table 2: Effects of this compound on Vascular and Venous Parameters

| Parameter | Effect | Species/Model | Reference(s) |

| Venous Return | Increase | General | |

| Venous Volume | Decrease | Humans with varicose veins | |

| Maximal Venous Outflow | Decrease | Humans with varicose veins | |

| Systemic Vascular Resistance | Increase | General | |

| Blood Pressure | Increase | Cats, Rats, Humans |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's cardiovascular effects. These protocols are representative and synthesized from the available literature.

In Vivo Hemodynamic Assessment in Animal Models

This protocol describes a general procedure for evaluating the cardiovascular effects of this compound in a canine model. Similar principles can be applied to other animal models such as rats and cats, with appropriate adjustments for size and physiology.

Objective: To measure the effects of intravenous this compound administration on cardiac output, venous return, blood pressure, and heart rate.

Materials:

-

This compound hydrochloride solution for injection

-

Anesthetic agents (e.g., pentobarbital, isoflurane)

-

Saline solution

-

Canine subjects

-

Ventilator

-

Surgical instruments

-

Electromagnetic flow probe or thermodilution catheter for cardiac output measurement

-

Pressure transducers for blood pressure monitoring

-

ECG electrodes

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the canine subject and maintain a stable plane of anesthesia. Intubate and ventilate the animal mechanically.

-

Instrumentation:

-

Catheterize a femoral artery for continuous monitoring of arterial blood pressure.

-

Catheterize a femoral vein for drug administration.

-

For cardiac output measurement, either place an electromagnetic flow probe around the ascending aorta or insert a thermodilution catheter into the pulmonary artery via the jugular vein.

-

Place ECG leads for heart rate monitoring.

-

-

Baseline Measurements: Allow the animal to stabilize after instrumentation. Record baseline hemodynamic parameters (cardiac output, arterial blood pressure, central venous pressure, heart rate) for a period of 15-30 minutes.

-

This compound Administration: Administer a bolus injection or a continuous infusion of this compound at a predetermined dose.

-

Data Collection: Continuously record all hemodynamic parameters throughout the drug administration period and for a specified duration afterward to observe the onset, peak, and duration of effects.

-

Data Analysis: Analyze the collected data to determine the percentage change from baseline for each parameter at different time points after this compound administration.

Assessment of Venous Tone in Humans using Strain-Gauge Plethysmography

This protocol outlines the methodology for assessing changes in venous hemodynamics in human subjects, as described in studies on patients with venous insufficiency.

Objective: To measure the effect of this compound on venous volume and maximal venous outflow in the limbs.

Materials:

-

This compound or placebo for oral administration

-

Strain-gauge plethysmograph

-

Pneumatic cuffs (occlusion and wrist)

-

Data recording system

Procedure:

-

Subject Preparation: Subjects should rest in a supine position in a temperature-controlled room for at least 30 minutes before measurements begin.

-

Plethysmograph Placement: Place a mercury-in-silastic strain gauge around the widest part of the forearm or calf. Position a pneumatic cuff around the upper arm or thigh (venous occlusion cuff) and another around the wrist or ankle (arterial occlusion cuff).

-

Baseline Measurement:

-

Inflate the wrist/ankle cuff to suprasystolic pressure to exclude circulation to the hand/foot.

-

Rapidly inflate the upper arm/thigh cuff to a pressure that occludes venous outflow without significantly affecting arterial inflow (e.g., 40-60 mmHg).

-

Record the increase in limb volume over a short period (e.g., 1-2 minutes) to determine venous capacitance (volume change per unit pressure).

-

Rapidly deflate the cuff and record the subsequent decrease in limb volume to measure maximal venous outflow.

-

-

Drug Administration: Administer a single oral dose of this compound or placebo in a double-blind manner.

-

Post-Dose Measurements: Repeat the plethysmographic measurements at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

-

Data Analysis: Compare the changes in venous volume and maximal venous outflow from baseline between the this compound and placebo groups.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo animal study designed to assess the hemodynamic effects of this compound.

Caption: Generalized experimental workflow for in vivo studies.

Conclusion

This compound enhances cardiac output through a dual mechanism of action: a direct positive inotropic and chronotropic effect on the heart and an indirect effect of increasing venous return via peripheral vasoconstriction. Both actions are mediated by the release of norepinephrine. The experimental evidence, though lacking in extensive quantitative detail in publicly accessible literature, consistently supports this mechanism. The methodologies outlined in this guide provide a framework for future research aimed at quantifying the precise dose-dependent effects of this compound on venous return and cardiac output. A deeper understanding of these quantitative relationships will be invaluable for the optimization of its clinical use and the development of novel cardiovascular therapies.

References

Heptaminol's Influence on Glucose and Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, a sympathomimetic amine primarily recognized for its cardiovascular effects, has also been noted to influence glucose and lipid metabolism. This technical guide synthesizes the available preclinical data on the metabolic effects of this compound, providing a foundational resource for researchers and drug development professionals. While direct research on this topic is limited, existing evidence suggests a tangible impact on lipid profiles. This document summarizes the quantitative findings, outlines a representative experimental protocol for further investigation, and proposes a potential signaling pathway based on its sympathomimetic mechanism of action.

Introduction

This compound is a sympathomimetic agent that functions by stimulating the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1][2][3] This action primarily leads to cardiovascular effects such as vasoconstriction and increased cardiac contractility.[1] However, the broader metabolic consequences of this sympathomimetic activity, particularly on glucose and lipid homeostasis, are not as extensively documented. One study has indicated that this compound is known to stimulate the metabolism of glucose and lipids, which could provide an additional energy boost.[4] This guide aims to consolidate the current understanding of this compound's metabolic effects to inform future research and development.

Quantitative Data on Metabolic Effects

The primary quantitative data available on the metabolic effects of this compound comes from a study by Abbassi et al. on this compound-induced metabolic injuries in rats. The abstract of this study reports significant increases in key lipid parameters following this compound administration. The full text of this study was not available for a more detailed analysis.

Table 1: Summary of this compound's Effects on Plasma Lipids in Rats

| Parameter | Reported Effect |

| Total Cholesterol | Significant Increase |

| Triglycerides | Significant Increase |

Note: The data is derived from the abstract of "this compound-induced metabolic liver and cardiac injuries in rats: phytochemical screening, experimental, computational modelling and pharmacological study of phoenix dactylifera seeds". The exact quantitative values, dosage, and duration of treatment were not available in the abstract.

Proposed Signaling Pathway

As a sympathomimetic amine, this compound's metabolic effects are likely mediated through the adrenergic signaling pathway. This compound stimulates the release of norepinephrine, which then binds to adrenergic receptors (alpha and beta) on target cells, such as hepatocytes and adipocytes, initiating a downstream signaling cascade.

-

Lipid Metabolism: Activation of β-adrenergic receptors in adipose tissue is a well-established mechanism for stimulating lipolysis, the breakdown of triglycerides into free fatty acids and glycerol. Paradoxically, some sympathomimetic actions, particularly through β2-adrenergic receptors, have been linked to hepatic triglyceride accumulation. This could explain the observed increase in plasma triglycerides and cholesterol.

-

Glucose Metabolism: Sympathomimetic agents can also influence glucose metabolism. Adrenergic stimulation can lead to increased blood glucose levels, potentially through effects on hepatic glucose production and peripheral glucose uptake.

Below is a proposed signaling pathway for the metabolic effects of this compound.

Experimental Protocols

To further elucidate the effects of this compound on glucose and lipid metabolism, a comprehensive in vivo study is required. The following outlines a general experimental protocol based on standard methodologies.

4.1. Animal Model and Treatment

-

Animals: Male Wistar rats (8-10 weeks old) are a suitable model.

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Groups:

-

Control Group: Vehicle administration (e.g., saline).

-

This compound-Treated Group(s): Administration of this compound at various doses.

-

-

Administration: this compound can be administered orally (gavage) or via intraperitoneal injection daily for a specified period (e.g., 28 days).

4.2. Sample Collection and Analysis

-

Blood Collection: Blood samples should be collected at baseline and at the end of the treatment period following an overnight fast. Blood can be collected via retro-orbital plexus or cardiac puncture under anesthesia.

-

Plasma Analysis:

-

Glucose: Plasma glucose levels can be measured using a standard glucose oxidase method.

-

Lipid Profile: Total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) cholesterol can be determined using commercially available enzymatic kits.

-

-

Tissue Collection: At the end of the study, liver and adipose tissue should be collected, weighed, and stored for further analysis (e.g., histology, gene expression).

4.3. Experimental Workflow Diagram

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound administration may lead to significant alterations in lipid metabolism, specifically an increase in total cholesterol and triglycerides. The proposed mechanism involves the stimulation of the adrenergic system, a hallmark of sympathomimetic amines.

To build upon this foundational knowledge, further research is imperative. The key areas for future investigation include:

-

Dose-Response Studies: Elucidating the metabolic effects of this compound across a range of dosages.

-

Time-Course Analysis: Understanding the onset and duration of the metabolic changes.

-

In-depth Mechanistic Studies: Utilizing in vitro models (e.g., primary hepatocytes, adipocytes) and molecular techniques to confirm the proposed signaling pathways and identify the specific enzymes and transporters involved.

-

Glucose Homeostasis: A more focused investigation into the effects of this compound on blood glucose levels, insulin sensitivity, and glucose uptake in peripheral tissues.

A thorough understanding of this compound's metabolic profile is crucial for a complete characterization of its pharmacological effects and for identifying potential therapeutic applications or contraindications in patient populations with metabolic disorders.

References

Heptaminol and Skin Cancer: An Examination of a Potential Therapeutic Avenue

A comprehensive review of existing scientific literature reveals a significant gap in research regarding the efficacy of Heptaminol as a potential inhibitor of skin cancer proliferation. Despite extensive searches for scholarly articles, clinical trials, and preclinical data, no direct evidence was found to support the investigation of this compound for this indication. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations, as requested, is not feasible at this time.

This document aims to provide a transparent overview of the current scientific landscape concerning this compound and to outline the general methodologies that would be necessary for any future investigation into its potential anti-cancer properties, particularly in the context of skin cancer.

Current Understanding of this compound

This compound is primarily known as a cardiac stimulant and vasodilator. It is clinically used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing. Its mechanism of action is understood to be related to its effects on the cardiovascular system, including increasing cardiac contractility and peripheral vasoconstriction. There is no information in the public domain to suggest that it has been investigated for cytostatic or cytotoxic properties against cancer cells.

Skin Cancer: A Brief Overview of Pathogenesis and Treatment

Skin cancer, the most common form of cancer, is broadly categorized into melanoma and non-melanoma skin cancers, including basal cell carcinoma and squamous cell carcinoma. The development and progression of these cancers are driven by complex signaling pathways that regulate cell growth, proliferation, and survival. Key pathways frequently implicated in skin cancer include:

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. Mutations in key components of this pathway, such as BRAF and MEK, are common in melanoma.

-

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway plays a vital role in cell growth, metabolism, and survival. Its dysregulation is observed in various cancers, including skin cancer.

-

The Hedgehog Pathway: Aberrant activation of this pathway is a hallmark of basal cell carcinoma.

Current treatment modalities for skin cancer are diverse and depend on the type, stage, and location of the tumor. They range from surgical excision for early-stage disease to targeted therapies and immunotherapies for advanced or metastatic cancers.

Hypothetical Framework for Investigating this compound's Anti-Skin Cancer Potential

Should researchers consider investigating this compound as a potential inhibitor of skin cancer proliferation, a structured, multi-phased approach would be necessary. The following outlines a hypothetical experimental workflow.

In Vitro Preclinical Evaluation

The initial phase would involve a series of in vitro experiments using well-established human skin cancer cell lines (e.g., A375 for melanoma, A431 for squamous cell carcinoma).

Experimental Workflow for In Vitro Studies

Caption: Hypothetical workflow for in vitro evaluation of this compound.

Table 1: Hypothetical Quantitative Data from In Vitro Assays

| Cell Line | Assay | Metric | This compound Concentration (µM) | Result (Example) |

| A375 (Melanoma) | MTT | IC50 | 0-100 | Data Not Available |

| A431 (SCC) | MTT | IC50 | 0-100 | Data Not Available |

| A375 (Melanoma) | BrdU | % Inhibition | 50 | Data Not Available |

| A431 (SCC) | Annexin V | % Apoptotic Cells | 50 | Data Not Available |

Note: The table above is for illustrative purposes only. No actual data exists.

In Vivo Preclinical Studies

If promising results are obtained in vitro, the investigation would proceed to in vivo studies using animal models, such as immunodeficient mice bearing skin cancer xenografts.

Experimental Workflow for In Vivo Studies

Caption: Hypothetical workflow for in vivo evaluation of this compound.

Table 2: Hypothetical Quantitative Data from In Vivo Studies

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| A375 Xenograft | Vehicle Control | 0 | Data Not Available |

| A375 Xenograft | This compound (X mg/kg) | Data Not Available | Data Not Available |

Note: The table above is for illustrative purposes only. No actual data exists.

Conclusion

The exploration of existing drugs for new therapeutic applications, known as drug repurposing, is a valuable strategy in pharmaceutical research. However, such endeavors must be grounded in robust scientific evidence. In the case of this compound as a potential treatment for skin cancer, there is currently no foundational research to support this hypothesis.

The information and frameworks presented here are intended to illustrate the standard scientific process for such an investigation. For researchers, scientists, and drug development professionals, this highlights a potential area for novel research, should preliminary screening or computational modeling suggest any anti-proliferative activity of this compound. Until such data becomes available, any discussion of this compound in the context of skin cancer treatment remains purely speculative.

Methodological & Application

Application Note and Protocol for Spectrofluorimetric Determination of Heptaminol in Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative determination of heptaminol in human plasma using a sensitive and reliable spectrofluorimetric method. The procedure involves the derivatization of this compound with a fluorogenic reagent to yield a highly fluorescent product, allowing for precise measurement. This application note includes a comprehensive experimental protocol, data presentation in tabular format for key analytical parameters, and a visual workflow diagram to guide the user through the process. The methodologies described are compiled from established scientific literature to ensure robustness and reproducibility.

Introduction

This compound is a cardiac stimulant and vasodilator used in the management of hypotension. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Spectrofluorimetry offers a highly sensitive and selective analytical approach for this purpose. The inherent chemical structure of this compound, containing a primary aliphatic amino group, allows for derivatization with various reagents to form fluorescent compounds. This protocol details a method based on the reaction of this compound with a derivatizing agent to produce a stable fluorophore, which is then quantified.

Principle

The method is based on the chemical reaction between the primary amino group of this compound and a derivatizing agent in a buffered medium to form a highly fluorescent derivative. The intensity of the fluorescence emitted by this product is directly proportional to the concentration of this compound in the sample. The fluorescence is measured at a specific emission wavelength after excitation at an optimal wavelength.

Several derivatization reagents can be employed for this purpose, including ninhydrin with phenylacetaldehyde[1], and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl)[2]. This protocol will focus on the Dansyl-Cl method due to its high sensitivity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrofluorimetric determination of this compound using different derivatizing agents, as reported in the literature.

Table 1: Method Parameters for this compound Determination

| Parameter | Dansyl Chloride Method | Ninhydrin Method |

| Excitation Wavelength (λex) | 345 nm[2] | 390 nm[1] |

| Emission Wavelength (λem) | 490 nm | 464 nm |

| Linearity Range | 0.03 - 2.0 µg/mL | 0.5 - 6.0 µg/mL |

| Limit of Detection (LOD) | 0.016 µg/mL | 0.14 µg/mL |

| Limit of Quantification (LOQ) | 0.048 µg/mL | 0.43 µg/mL |

| Correlation Coefficient (r) | > 0.999 | 0.9997 |

Table 2: Recovery Data for this compound in Spiked Human Plasma

| Derivatizing Agent | Mean Percentage Recovery (%) |

| Fluorescamine | 100.52 ± 1.19 |

Experimental Protocol: Dansyl Chloride Method

This protocol is adapted from the method described by Omar et al. (2024).

Materials and Reagents

-

This compound Hydrochloride (Reference Standard)

-

Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)

-

Borate Buffer (pH 10.5)

-

Methylene Chloride

-

Methanol

-

Human Plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge

-

Spectrofluorometer

Preparation of Solutions

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the concentration range of 0.03 to 2.0 µg/mL.

-

Dansyl Chloride Solution (0.1% w/v): Dissolve 100 mg of Dansyl chloride in 100 mL of acetone.

-

Borate Buffer (pH 10.5): Prepare by dissolving an appropriate amount of boric acid and potassium chloride in distilled water and adjusting the pH to 10.5 with a sodium hydroxide solution.

Sample Preparation (from Plasma)

-

To 1 mL of human plasma in a centrifuge tube, add 2 mL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully transfer the clear supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 1 mL of methanol.

Derivatization Procedure

-

Into a series of 10 mL glass tubes, pipette different concentrations of the working standard solutions or the prepared plasma sample extract.

-

Add 0.4 mL of borate buffer (pH 10.5) to each tube.

-

Add 0.6 mL of the Dansyl chloride solution to each tube.

-

Stopper the tubes, vortex for 30 seconds, and allow them to stand at room temperature for 30 minutes.

-

Extract the fluorescent derivative by adding 3 mL of methylene chloride and shaking for 1 minute. Repeat the extraction twice more.

-

Combine the methylene chloride extracts and, if necessary, evaporate to a smaller volume or use directly for measurement.

Spectrofluorimetric Measurement

-

Set the spectrofluorometer to an excitation wavelength of 345 nm and an emission wavelength of 490 nm.

-

Measure the fluorescence intensity of the extracted derivative.

-

Prepare a reagent blank by following the same procedure but replacing the this compound solution with methanol.

-

Subtract the fluorescence intensity of the blank from the fluorescence intensity of the standards and samples.

Calibration Curve and Quantification

-

Plot a calibration curve of the net fluorescence intensity versus the concentration of the this compound standard solutions.

-

Determine the concentration of this compound in the plasma sample by interpolating its net fluorescence intensity on the calibration curve.

Experimental Workflow Diagram

Caption: Experimental workflow for the spectrofluorimetric determination of this compound in plasma.

Signaling Pathway Diagram (Derivatization Reaction)dot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes this compound [label="this compound\n(Primary Amine)", fillcolor="#FBBC05"]; dansyl_cl [label="Dansyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_conditions [label="Borate Buffer (pH 10.5)\nRoom Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fluorescent_product [label="Fluorescent Dansyl-Heptaminol\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> reaction_conditions [arrowhead=none]; dansyl_cl -> reaction_conditions [arrowhead=none]; reaction_conditions -> fluorescent_product [label="Nucleophilic Substitution"]; }

References

Application Note: Quantitative Analysis of Heptaminol in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the determination of heptaminol in human urine using gas chromatography-mass spectrometry (GC-MS). This compound, a stimulant prohibited in sports, can be effectively quantified following solid-phase extraction (SPE) and derivatization with trifluoroacetic anhydride (TFAA). The protocol provides detailed procedures for sample preparation, derivatization, and GC-MS analysis. The method validation parameters demonstrate excellent linearity, sensitivity, and precision, making it suitable for research, clinical, and anti-doping applications.

Introduction

This compound is a cardiotonic agent used as an antihypotensive drug and is also classified as a stimulant by the World Anti-Doping Agency (WADA), leading to its prohibition in competitive sports.[1][2] Accurate and reliable analytical methods are crucial for monitoring its presence in biological matrices such as urine. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the detection of prohibited substances.[3] However, due to the polar nature of this compound, a derivatization step is necessary to improve its volatility and chromatographic properties for GC-MS analysis.[4][5] This application note presents a validated GC-MS method for the quantitative analysis of this compound in urine, involving a solid-phase extraction cleanup followed by derivatization.

Experimental

Reagents and Materials

-

This compound (99% purity)

-

l-Leucinol (Internal Standard, IS, >99.5% purity)

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate

-

Methanol

-

Ammonium hydroxide (NH4OH)

-

Hydrochloric acid (HCl)

-

Potassium carbonate

-

Sodium hydrogen carbonate

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Bakerbond Speedisk™ H2O-Philic SC-DVB)

-

Drug-free human urine

Instrumentation

-

Gas Chromatograph: Hewlett-Packard (HP) 6890 GC or equivalent.

-

Mass Selective Detector: HP 5973 MSD or equivalent.

-

Autosampler: HP G1512A or equivalent.

-

GC Column: HP-5MS (cross-linked 5% diphenyl and 95% dimethylpolysiloxane), 25 m x 0.2-mm i.d., 0.33-μm film thickness.

Sample Preparation

-

Spiking: To a 1 mL urine sample in a 20 mL glass tube, add 10 µL of the internal standard, l-leucinol (20 µg/mL).

-

SPE Cartridge Conditioning: Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Extraction: Pass the urine sample through the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1 N HCl and then 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 2 mL of a methanol:NH4OH mixture (95:5, w/w) into a glass test tube.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.

Derivatization

-

Reagent Addition: To the dried residue, add 100 µL of ethyl acetate and 100 µL of TFAA.

-

Incubation: Incubate the mixture at 70°C for 20 minutes.

-

Final Evaporation and Reconstitution: Evaporate the derivatized sample to dryness under a stream of nitrogen gas and reconstitute the residue with 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following table summarizes the instrumental conditions for the GC-MS analysis.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injection Port Temperature | 270°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 70°C for 1.5 min, ramp at 15°C/min to 250°C, hold for 1.5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Interface Temperature | 300°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50 to 550 |

| Data Acquisition Mode | |

| Quantification | Selected Ion Monitoring (SIM) |

| This compound Ion (m/z) | 140 |

| Internal Standard Ion (m/z) | 182 |

Experimental Workflow

Caption: Experimental workflow for this compound analysis in urine.

Results and Discussion